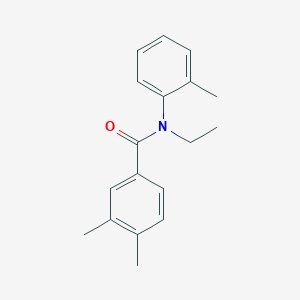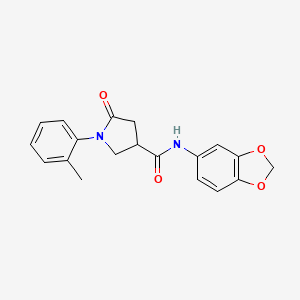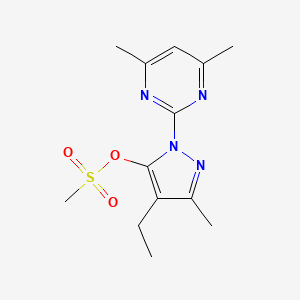
2,5-dichloro-N-(2-methoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-N-(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C10H11Cl2NO2. It is characterized by the presence of two chlorine atoms and a methoxyethyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-(2-methoxyethyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzamide core can be reduced to form amines or other derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzamides.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in amines or other reduced derivatives .
Scientific Research Applications
2,5-Dichloro-N-(2-methoxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
- 2,5-Dichloro-N-(2-methylphenyl)benzamide
- 2,5-Dichloro-N-(2-ethylphenyl)benzamide
- 2,5-Dichloro-N-(4-methoxybenzyl)benzamide
Uniqueness: 2,5-Dichloro-N-(2-methoxyethyl)benzamide is unique due to its specific substitution pattern and the presence of the methoxyethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H11Cl2NO2 |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
2,5-dichloro-N-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-5-4-13-10(14)8-6-7(11)2-3-9(8)12/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
IGTJEDZEGDQBOG-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl oxo{[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]amino}acetate](/img/structure/B11176361.png)

![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-3-(phenylsulfonyl)propanamide](/img/structure/B11176385.png)
![1-(3-fluorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B11176390.png)
![N-[4-({[5-(4-methoxyphenethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B11176391.png)
![3,4-dihydroisoquinolin-2(1H)-yl[4-(dimethylamino)phenyl]methanone](/img/structure/B11176399.png)
![3-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11176410.png)
![N-(4-acetylphenyl)-2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B11176411.png)


![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]furan-2-carboxamide](/img/structure/B11176426.png)


![6-[(4-methoxyphenoxy)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11176437.png)
